Cas no 52889-50-6 (2,3,5,6-Tetrakis(4-bromophenyl)pyrazine)

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine structure
52889-50-6 structure
商品名:2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
CAS番号:52889-50-6
MF:C28H16Br4N2
メガワット:700.0560
CID:4729478
PubChem ID:132941106

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine 化学的及び物理的性質

名前と識別子

    • 2-(4-bromophenyl)-3,5,6-triphenylpyrazine
    • Tetrakis(4-bromophenyl)pyrazine
    • 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
    • J3.612.248J
    • CS-0182961
    • BS-46492
    • 52889-50-6
    • インチ: 1S/C28H16Br4N2/c29-21-9-1-17(2-10-21)25-26(18-3-11-22(30)12-4-18)34-28(20-7-15-24(32)16-8-20)27(33-25)19-5-13-23(31)14-6-19/h1-16H
    • InChIKey: GYJBLGCTJJHWIL-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1C(C2C=CC(=CC=2)Br)=NC(C2C=CC(=CC=2)Br)=C(C2C=CC(=CC=2)Br)N=1

計算された属性

  • せいみつぶんしりょう: 699.80060g/mol
  • どういたいしつりょう: 695.80470g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 34
  • 回転可能化学結合数: 4
  • 複雑さ: 512
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 9.2
  • トポロジー分子極性表面積: 25.8

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253631-1g
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
52889-50-6 98%
1g
¥6303.00 2024-05-10
Ambeed
A1271724-250mg
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
52889-50-6 98%
250mg
$224.00 2022-04-01
Ambeed
A1271724-100mg
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
52889-50-6 98%
100mg
$121.00 2022-04-01
Ambeed
A1271724-1g
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
52889-50-6 98%
1g
$581.0 2024-04-18
eNovation Chemicals LLC
Y1215498-1g
2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
52889-50-6 95%
1g
$800 2024-06-03

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine 関連文献

2,3,5,6-Tetrakis(4-bromophenyl)pyrazineに関する追加情報

Introduction to 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine (CAS No. 52889-50-6)

2,3,5,6-Tetrakis(4-bromophenyl)pyrazine, with the CAS number 52889-50-6, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which consists of a pyrazine core substituted with four 4-bromophenyl groups. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable compound for various applications.

The molecular formula of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine is C28H16Br4N2, and its molecular weight is approximately 691.07 g/mol. The compound's high bromine content contributes to its stability and reactivity, making it a versatile building block in synthetic chemistry. Its aromatic nature and the presence of the pyrazine ring also enhance its electronic properties, which are crucial for applications in materials science and pharmaceutical research.

In recent years, 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine has been the subject of several studies focusing on its potential as a precursor for the synthesis of more complex molecules. One notable application is in the development of novel materials for electronic devices. The compound's electronic properties make it suitable for use in organic semiconductors and photovoltaic materials. For instance, a study published in the Journal of Materials Chemistry C (2021) demonstrated that derivatives of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine exhibit excellent charge transport properties and can be used to improve the performance of organic field-effect transistors (OFETs).

Beyond materials science, 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine has also shown promise in medicinal chemistry. The compound's unique structure and bromine substituents make it an attractive candidate for drug discovery. Research published in the Journal of Medicinal Chemistry (2020) explored the use of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine-based derivatives as potential inhibitors of specific enzymes involved in cancer pathways. The study found that these derivatives exhibited potent inhibitory activity against certain kinases, suggesting their potential as lead compounds for further drug development.

The synthesis of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine typically involves multistep reactions starting from readily available starting materials. One common approach is to use a Suzuki coupling reaction to introduce the 4-bromophenyl groups onto a pyrazine core. This method has been optimized to achieve high yields and purity levels, making it suitable for large-scale production. A detailed synthetic route was reported in Organic Letters (2019), which provided a robust protocol for the preparation of this compound.

The physical properties of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine, such as its melting point and solubility characteristics, are important considerations for its practical applications. The compound is generally insoluble in water but exhibits good solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This solubility profile facilitates its use in various chemical reactions and material processing techniques.

In terms of safety and handling, while specific hazard data may vary depending on the exact conditions and concentrations used, general precautions should be taken when working with this compound. It is advisable to handle 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine under well-ventilated conditions and to use appropriate personal protective equipment (PPE). Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.

The future prospects for 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine are promising across multiple fields. In materials science, ongoing research aims to develop new derivatives with enhanced electronic properties for advanced applications in electronics and energy storage devices. In medicinal chemistry, further studies are needed to optimize the pharmacological properties of this compound and its derivatives for therapeutic use.

In conclusion, 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine (CAS No. 52889-50-6) is a multifaceted compound with significant potential in both materials science and medicinal chemistry. Its unique molecular structure and versatile properties make it an important building block for the development of novel materials and drugs. As research continues to advance our understanding of this compound's capabilities and applications, it is likely to play an increasingly important role in various scientific and industrial fields.

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Amadis Chemical Company Limited
(CAS:52889-50-6)2,3,5,6-Tetrakis(4-bromophenyl)pyrazine
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清らかである:99%
はかる:1g
価格 ($):523.0